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Compound of Interest

Compound Name: Euchrestaflavanone A
CAS No.: 80510-05-0
Cat. No.: B3029856
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a plausible synthetic protocol for the
total synthesis of Euchrestaflavanone A, a naturally occurring diprenylated flavanone. While a
specific total synthesis for this exact molecule has not been formally published, this document
outlines a robust and efficient synthetic strategy based on established methodologies for the
synthesis of analogous prenylated flavonoids.

Euchrestaflavanone A has garnered interest due to its potential biological activities,
characteristic of the flavonoid class of natural products, which include antioxidant, anti-
inflammatory, and antimicrobial properties. The presence of two prenyl groups is believed to
enhance its bioactivity and lipophilicity, making it a promising candidate for further investigation
in drug discovery.

Chemical Structure

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-
dihydrochromen-4-one
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Molecular Formula: C25H280s

Molecular Weight: 408.5 g/mol

Retrosynthetic Analysis and Strategy

The proposed synthesis of Euchrestaflavanone A is based on a convergent approach. The
key steps involve the regioselective prenylation of a phloroglucinol derivative and an aldol
condensation to form the chalcone precursor, followed by an intramolecular cyclization to
construct the flavanone core.

Key Features of the Synthetic Strategy:

» Regioselective Prenylation: The introduction of the prenyl groups at specific positions on the
aromatic rings is a critical challenge. This can be achieved through careful selection of
starting materials and reaction conditions.

o Convergent Synthesis: The A-ring and B-ring precursors are synthesized separately and
then coupled, which allows for flexibility and optimization of each synthetic branch.

o Chalcone Cyclization: The formation of the flavanone ring is accomplished via an
intramolecular Michael addition of a hydroxyl group to the a,B-unsaturated ketone of the
chalcone intermediate.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar
prenylated flavanones. Researchers should optimize these conditions for the specific synthesis
of Euchrestaflavanone A.

Synthesis of Key Intermediates

1. Synthesis of 2,4,6-Trihydroxy-3-(3-methylbut-2-enyl)acetophenone (A-ring precursor)

This protocol describes the regioselective prenylation of 2,4,6-trihydroxyacetophenone.
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2. Synthesis of 4-Hydroxy-3-(3-methylbut-2-enyl)benzaldehyde (B-ring precursor)

This protocol details the prenylation of 4-hydroxybenzaldehyde.
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Assembly and Final Steps

3. Aldol Condensation to form the Chalcone
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Reagents/Solve .
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4. Cyclization to Euchrestaflavanone A

© 2026 BenchChem. All rights reserved. 5/9

Tech Support


https://www.benchchem.com/product/b3029856/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-total-synthesis-of-euchrestaflavanone-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Reagents/Solve .
Step Procedure ) Conditions Notes
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Quantitative Data Summary

The following table presents hypothetical but expected yields for the key steps in the synthesis

of Euchrestaflavanone A, based on similar syntheses reported in the literature.
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Reaction Step Product Starting Material Expected Yield (%)
2,4,6-Trihydroxy-3-(3- 2,4,6-
A-ring Prenylation methylbut-2- Trihydroxyacetopheno  40-50
enyl)acetophenone ne
4-Hydroxy-3-(3- 4
B-ring Synthesis methylbut-2- 60-70 (over 3 steps)
Hydroxybenzaldehyde
enyl)benzaldehyde
) Chalcone A-ring and B-ring
Aldol Condensation ] 75-85
Intermediate precursors
o Chalcone
Cyclization Euchrestaflavanone A ] 80-90
Intermediate
2,4,6-
_ Trihydroxyacetopheno
Overall Yield Euchrestaflavanone A 19-31
ne & 4-
Hydroxybenzaldehyde
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Caption: Overall synthetic workflow for Euchrestaflavanone A.

Logical Relationship of Key Reactions
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Caption: Interdependence of key reactions in the synthesis.

¢ To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of Euchrestaflavanone A]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029856/docs#application-notes-and-protocols-for-
the-total-synthesis-of-euchrestaflavanone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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